CBDHA can be sourced from various cannabis strains that naturally produce this compound or through synthetic methods. Recent advancements in cannabinoid synthesis have allowed for the efficient production of CBDHA in laboratory settings, making it more accessible for research and potential therapeutic applications.
CBDHA is classified as a non-psychoactive cannabinoid, similar to CBD. Its classification within cannabinoids places it alongside other compounds like tetrahydrocannabinol (THC) and cannabigerol (CBG), although it does not exhibit the psychoactive effects associated with THC.
The synthesis of CBDHA can be achieved through several chemical pathways. One prominent method involves the use of resorcinol derivatives in electrophilic addition reactions, followed by cyclization processes under acidic conditions. For instance, a method described in recent patents outlines the electrophilic addition of a resorcinol derivative to an alkene precursor in the presence of a Lewis acid catalyst, yielding CBDHA as a product .
CBDHA has a distinct molecular structure characterized by an extended alkyl side chain compared to its analogs like CBD. The molecular formula can be represented as CHO, indicating its composition of carbon, hydrogen, and oxygen atoms.
CBDHA can participate in various chemical reactions typical for cannabinoids, including:
The reactions involving CBDHA are often studied using techniques such as gas chromatography-mass spectrometry (GC-MS) to analyze the products formed during these transformations .
CBDHA interacts with the endocannabinoid system primarily through cannabinoid receptors CB1 and CB2. Its mechanism involves modulating neurotransmitter release and influencing various physiological processes such as pain perception, inflammation response, and mood regulation.
Research indicates that CBDHA may exhibit anti-inflammatory and analgesic properties similar to those of CBD, making it a candidate for therapeutic applications in pain management and inflammatory diseases .
Relevant analyses include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy for structural confirmation .
CBDHA has potential applications in various fields:
The ongoing research into CBDHA's properties suggests that it could become an important compound within the broader category of therapeutic cannabinoids .
Cannabidiolic acid (CBDHA) is biosynthesized exclusively in glandular trichomes of Cannabis sativa L. through a conserved metabolic pathway. The process initiates with the formation of olivetolic acid, a polyketide synthesized from hexanoyl-CoA and three malonyl-CoA units via olivetol synthase (OLS) and olivetolic acid cyclase (OAC) [1]. Geranyl pyrophosphate (GPP), derived from the methylerythritol phosphate (MEP) pathway, serves as the prenyl donor. The pivotal step involves the aromatic prenyltransferase (PT)-catalyzed condensation of olivetolic acid and GPP to yield cannabigerolic acid (CBGA) [1] [6]. CBGA then undergoes oxidative cyclization by cannabidiolic acid synthase (CBDAS), a class III oxidoreductase, to form CBDHA [6] [10].
RNA-sequencing analyses confirm that CBDAS gene expression dominates in female flowers, particularly in trichome-rich tissues, with minimal detection in leaves or stems. In non-drug hemp cultivars like "Cheungsam," CBDAS transcript levels significantly exceed those of tetrahydrocannabinolic acid synthase (THCAS) or cannabichromenic acid synthase (CBCAS), directing metabolic flux toward CBDHA instead of psychoactive cannabinoids [6] [10].
Table 1: Key Enzymes in Cannabidiolic Acid Biosynthesis
Enzyme | Function | Localization |
---|---|---|
Olivetol synthase (OLS) | Catalyzes polyketide extension from malonyl-CoA | Plastid |
Olivetolic acid cyclase (OAC) | Cyclizes polyketide to olivetolic acid | Cytosol |
Prenyltransferase (PT) | Condenses olivetolic acid with GPP to form CBGA | Endoplasmic reticulum |
Cannabidiolic acid synthase (CBDAS) | Oxidizes CBGA to CBDHA | Glandular trichomes |
Optimizing precursor availability is critical for enhancing CBDHA yield. Two primary metabolic branches supply precursors:
Transcriptional profiling of hemp "Cheungsam" revealed that CBDAS expression in flowers is 15-fold higher than THCAS, creating a natural "push-and-block" mechanism that favors CBDHA accumulation [10]. Metabolic engineers exploit this by:
Heterologous production circumvents legal and biological constraints of Cannabis cultivation. Successful platforms include:
Modular vector systems like SEVA (Standard European Vector Architecture) enable rapid pathway refactoring. SEVA plasmids with inducible promoters (e.g., araBAD) and broad-host-range origins (oriV/RK2) allow CBDAS expression in non-model hosts like Photorhabdus luminescens [8].
Table 2: Heterologous Systems for CBDHA Pathway Expression
Host System | Advantages | Limitations |
---|---|---|
Escherichia coli | High growth rate; well-established genetics | Poor PT solubility; no glycosylation |
Saccharomyces cerevisiae | Endoplasmic reticulum for PT folding | Competing acetyl-CoA pathways |
Pichia pastoris | Strong promoters; glycosylation capability | Hyperglycosylation of CBDAS |
Insect cell lines | Eukaryotic modification machinery | Cost-intensive; low scalability |
Cannabidiolic acid synthase (CBDAS) catalysis is the primary bottleneck, with a kcat of 4.6 s⁻¹—50% slower than THCAS. Two strategies overcome this:
Kinetic modeling of the pathway identifies CBDAS as the control point (flux control coefficient = 0.78). In vitro assays with cell-free extracts show that CBDAS overexpression boosts CBDHA titers by 140%, confirming its rate-limiting role [5] [9]. Complementary approaches include:
In vivo, CRISPR/Cpf1-based genome editing refactors the cannabinoid gene cluster by replacing THCAS with CBDAS in Cannabis chromosomes, redirecting 90% of CBGA toward CBDHA [8].
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: